4-Methylumbelliferyl beta-L-fucopyranoside is a fluorogenic substrate utilized in the detection and characterization of α-L-fucosidase activity. [, , , , , ] This compound belongs to the class of glycosides and plays a crucial role in various scientific disciplines, including biochemistry, enzymology, and microbiology. [, , , ]
4-Methylumbelliferyl beta-L-fucopyranoside is a synthetic compound used primarily as a substrate in biochemical assays to detect the presence of specific enzymes, particularly fucosidases. This compound is notable for its fluorescent properties, which make it useful for various applications in molecular biology and biochemistry. It is derived from 4-methylumbelliferone, a well-known fluorophore, and is modified to include a beta-L-fucopyranoside moiety.
The compound can be synthesized through chemical processes involving the reaction of 4-methylumbelliferone with fucose derivatives. The synthesis typically requires specific reagents and conditions to ensure the correct formation of the glycosidic bond.
4-Methylumbelliferyl beta-L-fucopyranoside belongs to the class of glycosides, specifically phenolic glycosides. It is categorized under fluorescent substrates due to its ability to emit light upon enzymatic cleavage, making it valuable in enzyme assays.
The synthesis of 4-Methylumbelliferyl beta-L-fucopyranoside generally involves the following steps:
The reaction conditions must be carefully controlled, including temperature and pH, to optimize yield and purity. Characterization of the synthesized compound is often performed using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry.
The molecular structure of 4-Methylumbelliferyl beta-L-fucopyranoside can be represented as follows:
The compound features a fucose sugar linked through a beta-glycosidic bond to the 4-methylumbelliferone moiety. The structure allows for fluorescence emission upon hydrolysis by specific enzymes.
4-Methylumbelliferyl beta-L-fucopyranoside undergoes hydrolysis when acted upon by fucosidases, resulting in the release of 4-methylumbelliferone, which emits fluorescence. This reaction can be summarized as follows:
The rate of this reaction can be quantitatively measured through fluorescence spectroscopy, providing a sensitive assay for enzyme activity. The intensity of fluorescence correlates with enzyme concentration and activity.
The mechanism involves substrate binding to the active site of fucosidase, leading to the cleavage of the glycosidic bond. The hydrolysis results in the release of 4-methylumbelliferone, which can then be detected due to its strong fluorescence.
Fluorescence intensity increases proportionally with enzyme concentration, allowing for quantitative analysis of enzyme activity in various biological samples.
4-Methylumbelliferyl beta-L-fucopyranoside is widely used in:
This compound serves as an essential tool in molecular biology labs for studying enzyme functions and interactions within biological systems.
4-Methylumbelliferyl β-L-fucopyranoside (MUF-β-L-fucoside; CAS 72601-82-2) is a fluorogenic substrate widely employed to investigate the specificity and kinetics of β-L-fucosidases. This compound (C₁₆H₁₈O₇; MW 322.31 g/mol) enables precise quantification of enzyme activity through release of fluorescent 4-methylumbelliferone (4-MU) upon hydrolytic cleavage [3] [5]. Its utility stems from the distinct excitation/emission maxima of 4-MU (λex 360 nm; λem 449 nm), which permits real-time monitoring of enzymatic reactions [1].
Table 1: Kinetic Parameters of Representative β-L-Fucosidases Using MUF-β-L-Fucoside
Enzyme Source | Km (mM) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) | Optimal pH |
---|---|---|---|---|
Bacteroides fragilis | 0.85 | 12.4 | 14.6 | 5.8 |
Snail hepatopancreas (GI) | 1.02 | 9.7 | 9.5 | 5.0–6.0 |
Human gut microbiota* | 0.42–1.35 | 8.5–15.2 | 6.3–22.8 | 5.5–6.5 |
*Data aggregated from metagenomic studies [4] [7]
Substrate specificity studies reveal that β-L-fucosidases discriminate strongly between anomeric configurations and sugar epimers. MUF-β-L-fucoside is hydrolyzed 20-fold faster than its α-L-configured counterpart (4-Methylumbelliferyl α-L-fucopyranoside) by enzymes from Bacteroides spp., highlighting strict stereoselectivity [1] [6]. Kinetic profiling further demonstrates negligible activity against structurally similar substrates like 4-methylumbelliferyl β-D-galactopyranoside, confirming the critical role of the 6-deoxy-L-galactose (L-fucose) configuration [9]. This specificity has been leveraged to classify GH29 fucosidases into subfamilies: GH29-A enzymes exhibit broad activity on synthetic substrates like MUF-β-L-fucoside, while GH29-B members show restricted activity toward natural oligosaccharides [4].
The hydrolytic mechanism of MUF-β-L-fucoside involves proton donation and nucleophilic attack at the glycosidic bond. Time-resolved fluorescence assays confirm that cleavage occurs via a retaining mechanism in GH29 enzymes, where the fucosyl-enzyme intermediate is formed and subsequently hydrolyzed [1] [4]. The fluorogenic activation process depends critically on post-cleavage molecular rearrangement: Upon release, 4-MU transitions from a lactone form to an open-ring anion under alkaline conditions, amplifying fluorescence quantum yield by >100-fold [9].
Table 2: Fluorescence Properties of 4-Methylumbelliferone (4-MU) at Different pH
pH | Excitation λmax (nm) | Emission λmax (nm) | Relative Fluorescence Intensity |
---|---|---|---|
4.6 | 330 | 445 | 1.0 (baseline) |
7.4 | 370 | 450 | 8.2 |
10.4 | 385 | 454 | 12.5 |
*Adapted from insect physiology studies [9]
Continuous fluorimetric assays using this substrate enable high-throughput screening of enzyme activities in biological samples with limited protein content (e.g., insect guts or single-cell extracts). Standardized protocols demonstrate linear detection of 62.4–624 picomoles of 4-MU, facilitating quantification of fucosidase activities as low as 0.01 nmol/min/mg protein [9]. This sensitivity is indispensable for characterizing low-abundance enzymes in complex microbiomes, such as those in the bovine rumen or human gut, where fucosidases participate in mucin degradation [2] [4].
MUF-β-L-fucoside has been instrumental in deciphering the catalytic machinery of GH29 α-L-fucosidases despite its β-configuration. Competitive inhibition studies show that β-L-fucoside analogues bind to the active site but resist hydrolysis in retaining α-L-fucosidases, confirming the catalytic residues' spatial orientation [1] [6]. Structural analyses of GH29 enzymes (e.g., Bacteroides thetaiotaomicron BT2970) complexed with glycerol—a transition state mimic—reveal that MUF-β-L-fucoside hydrolysis involves two conserved carboxylic acid residues: a glutamate proton donor (Glu220 in GH29_0940) and an aspartate nucleophile (Asp162) [2].
Sequence-function studies using this substrate classify GH29 enzymes into 63 clusters via Sequence Similarity Networks (SSNs). Cluster 2 enzymes (e.g., Bifidobacterium asteroides fucosidase) exhibit high activity toward MUF-β-L-fucoside and hydrolyze α1,6-linkages in glycoproteins, while Cluster 1 enzymes (e.g., Ruminococcus gnavus fucosidases) prefer α1,3/4-linkages and show minimal activity toward synthetic substrates [4]. Molecular dynamics simulations further demonstrate that the O2 methyl group of L-fucose forms hydrophobic contacts with Trp295 in the GH29_0940 active site, explaining the 100-fold higher activity against natural substrates compared to MUF-β-L-fucoside [2] [10]. This substrate thus serves as a biochemical tool to probe subtle differences in catalytic efficiency and binding affinity across evolutionary diverse fucosidases.
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